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Compound of Interest

Compound Name: 2-lodo-6-methylpyridine

Cat. No.: B1337604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-lodo-6-methylpyridine. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights
for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The spectroscopic data for 2-lodo-6-methylpyridine is summarized in the tables below,
presenting a combination of experimental and predicted values to provide a thorough analytical
profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectrum: The experimental *H NMR spectrum of 2-lodo-6-methylpyridine in CDCIs
reveals three distinct signals corresponding to the aromatic protons and the methyl group.
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.58 d 7.69 H-4

7.20 t 7.69 H-5

7.10 d 7.51 H-3

2.52 S -CHs

13C NMR Spectrum: Due to the lack of readily available experimental data, the 13C NMR

chemical shifts have been predicted using computational methods.

Chemical Shift (8) ppm (Predicted) Assighment
159.8 C-6

142.5 C-14

130.2 C-5

125.8 C-3

94.2 C-2

245 -CHs

Infrared (IR) Spectroscopy

The predicted infrared absorption peaks for 2-lodo-6-methylpyridine are listed below,

indicating the characteristic vibrational modes of the molecule.
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Wavenumber (cm~*) (Predicted) Vibrational Assignment
3050-3100 C-H stretch (aromatic)
2950-3000 C-H stretch (methyl)
1570-1600 C=C stretch (aromatic ring)
1450-1480 C-H bend (methyl)
1100-1200 C-N stretch

500-600 C-I stretch

Mass Spectrometry (MS)

The predicted mass spectrum of 2-lodo-6-methylpyridine is characterized by its molecular ion
peak and several key fragment ions.

m/z (Predicted) lon Assignment
219 [M]* (Molecular lon)
127 [

92 M - 1]+

65 [CsHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-lodo-6-methylpyridine is prepared by dissolving 5-10 mg of the compound in
approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs). The solution
is then filtered into an NMR tube. The *H NMR spectrum is recorded on a spectrometer
operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A
small amount of the solid 2-lodo-6-methylpyridine is placed directly onto the ATR crystal. The
spectrum is then recorded by acquiring multiple scans to improve the signal-to-noise ratio. For

a solution, the compound is dissolved in a suitable solvent (e.g., chloroform) and a drop of the

solution is placed on a salt plate (e.g., NaCl or KBr). After evaporation of the solvent, a thin film
of the compound remains, which is then analyzed.

Electron lonization Mass Spectrometry (EI-MS)

A small amount of the 2-lodo-6-methylpyridine sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting
positively charged ions are then accelerated and separated by a mass analyzer based on their
mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a

mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of an organic compound like 2-lodo-6-methylpyridine.
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Spectroscopic Analysis Workflow for 2-lodo-6-methylpyridine
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-6-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337604#spectroscopic-data-of-2-iodo-6-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337604?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

